

Check Availability & Pricing

# Epidemiology of FIM-1 Producing Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The emergence and spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to global public health. Carbapenemases, enzymes that inactivate carbapenem antibiotics, are a primary mechanism of resistance. Among the diverse array of carbapenemases, the Florence imipenemase (FIM-1) is a rare but clinically significant metallo-β-lactamase (MBL). This technical guide provides a comprehensive overview of the epidemiology of FIM-1 producing bacterial strains, including their prevalence, geographical distribution, associated antibiotic resistance, and the molecular context of the resistance determinant.

#### **Prevalence and Geographical Distribution**

The prevalence of FIM-1 producing bacteria is currently considered to be very low and its geographical distribution appears to be limited. The majority of published reports describe isolates from a single hospital in Florence, Italy.

Initial identification of a Pseudomonas aeruginosa clinical isolate producing the FIM-1 MBL occurred in Florence, Italy.[1] Subsequent investigations at the same hospital have identified additional cases, suggesting localized persistence and potential for cross-transmission.[2][3]



Evidence for a broader, albeit still uncommon, geographical distribution comes from the identification of the blaFIM-1 gene in draft whole-genome sequences of P. aeruginosa strains from the United States and another location in Southern Italy.[4][5] However, to date, there have been no large-scale epidemiological studies to determine the true prevalence of FIM-1 in different geographical regions. One meta-analysis on carbapenem-resistant P. aeruginosa in Iran did not detect any FIM-1 producers among the studied isolates.[6]

#### **Bacterial Strains and Clonal Lineages**

Currently, FIM-1 has been exclusively identified in Pseudomonas aeruginosa. The FIM-1-producing isolates from the well-documented cases in Florence, Italy, belong to the high-risk international clone, sequence type 235 (ST235).[1][2] This clonal lineage is known for its association with multidrug resistance and its capacity to cause nosocomial outbreaks. The identification of FIM-1 within this successful clonal lineage is a cause for concern, as it has the potential to facilitate the dissemination of this resistance mechanism.

#### **Quantitative Data on FIM-1 Producing Strains**

The available quantitative data on FIM-1 producing strains is primarily derived from individual case reports and small-scale investigations. The following tables summarize the key findings.

## Table 1: Reported Cases of FIM-1 Producing Pseudomonas aeruginosa



| Year of<br>Isolation | Country             | Number<br>of<br>Isolates | Bacterial<br>Species          | Sequence<br>Type | Source of Isolate                                         | Referenc<br>e |
|----------------------|---------------------|--------------------------|-------------------------------|------------------|-----------------------------------------------------------|---------------|
| 2007                 | Italy               | 1                        | Pseudomo<br>nas<br>aeruginosa | ST235            | Vascular<br>graft<br>infection                            | [7]           |
| 2020                 | Italy               | 1                        | Pseudomo<br>nas<br>aeruginosa | ST235            | Clinical<br>infection                                     | [4]           |
| 2023                 | Italy               | 2                        | Pseudomo<br>nas<br>aeruginosa | ST235            | Breakthrou<br>gh<br>bacteremia<br>,<br>Pharyngeal<br>swab | [2][3]        |
| 2012                 | USA                 | 1                        | Pseudomo<br>nas<br>aeruginosa | Not<br>Reported  | Not<br>Reported                                           | [4]           |
| 2012                 | Italy               | 1                        | Pseudomo<br>nas<br>aeruginosa | Not<br>Reported  | Not<br>Reported                                           | [4]           |
| 2022                 | Italy<br>(Southern) | 1                        | Pseudomo<br>nas<br>aeruginosa | Not<br>Reported  | Not<br>Reported                                           | [2]           |

Table 2: Antimicrobial Susceptibility Profile of a FIM-1 Producing P. aeruginosa Isolate (FI-26059)



| Antimicrobial<br>Agent      | MIC (mg/L) | Interpretation | Reference |
|-----------------------------|------------|----------------|-----------|
| Ceftazidime                 | >128       | Resistant      | [2]       |
| Ceftazidime/avibacta<br>m   | >128/4     | Resistant      | [2]       |
| Cefepime                    | >128       | Resistant      | [2]       |
| Aztreonam                   | >128       | Resistant      | [2]       |
| Meropenem                   | >128       | Resistant      | [2]       |
| Imipenem                    | >128       | Resistant      | [2]       |
| Piperacillin/tazobacta<br>m | >128/4     | Resistant      | [2]       |
| Ciprofloxacin               | 0.25       | Susceptible    | [2]       |
| Levofloxacin                | 4          | Resistant      | [2]       |
| Amikacin                    | >128       | Resistant      | [2]       |
| Gentamicin                  | >128       | Resistant      | [2]       |
| Tobramycin                  | >128       | Resistant      | [2]       |
| Colistin                    | 1          | Susceptible    | [2]       |
| Cefiderocol                 | 0.5        | Susceptible    | [2]       |

Note: MIC (Minimum Inhibitory Concentration) data is based on broth microdilution methods as reported in the cited literature.

### **Molecular Epidemiology and Genetic Context**

The genetic determinant for FIM-1 production is the blaFIM-1 gene. In the characterized P. aeruginosa isolates, this gene is located on the chromosome.[1] The blaFIM-1 gene is associated with large integrative and conjugative elements (ICEs), which are mobile genetic elements that can mediate their own transfer from a host cell to a recipient cell.[2][4] This association with ICEs is significant as it provides a mechanism for the potential horizontal gene



transfer of blaFIM-1 to other bacteria, although transfer has not been successfully demonstrated experimentally.[1][7]

The FIM-1 enzyme is a subclass B1 metallo- $\beta$ -lactamase and shares the highest amino acid identity (approximately 40%) with the New Delhi metallo- $\beta$ -lactamase (NDM) enzymes.[1][8]

#### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the identification and characterization of FIM-1 producing strains are not extensively published. However, the methodologies employed in the existing research provide a framework for laboratory investigation.

#### Phenotypic Detection of Metallo-β-Lactamase Activity

Phenotypic tests are crucial for the initial screening of MBL-producing isolates. These methods are based on the principle that MBLs require zinc for their activity and are therefore inhibited by chelating agents such as EDTA.

- a. Combined Disc Diffusion Test:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate a Mueller-Hinton agar plate with the bacterial suspension.
- Place a carbapenem disc (e.g., imipenem or meropenem) and a carbapenem disc supplemented with EDTA on the agar.
- Incubate the plate at 35-37°C for 16-20 hours.
- An increase in the zone of inhibition of ≥5 mm for the carbapenem-EDTA disc compared to the carbapenem disc alone is considered a positive result for MBL production.
- b. Carbapenem Inactivation Method (CIM) with EDTA (eCIM):
- Prepare a 1 μL loopful of the test organism from an overnight agar plate and resuspend it in 2 mL of Tryptic Soy Broth (TSB).
- Add a 10 µg meropenem disc to the bacterial suspension.



- In a separate tube, add a 10 µg meropenem disc to 2 mL of TSB containing 5 mM EDTA, and then add a 1 µL loopful of the test organism.
- Incubate both tubes for a minimum of 4 hours at 35-37°C.
- After incubation, remove the meropenem discs and place them on a Mueller-Hinton agar plate previously inoculated with a susceptible E. coli indicator strain.
- Incubate the plate overnight at 35-37°C.
- Growth of the indicator strain up to the disc from the tube without EDTA indicates
  carbapenemase production. No growth or a significant inhibition zone around the disc from
  the tube with EDTA confirms MBL activity.

#### **Genotypic Detection of blaFIM-1**

Molecular methods are the gold standard for the specific identification of the blaFIM-1 gene.

- a. Polymerase Chain Reaction (PCR):
- DNA Extraction: Extract bacterial genomic DNA using a commercial kit or a standard inhouse method.
- Primer Design: Design specific primers targeting a conserved region of the blaFIM-1 gene.
- PCR Amplification:
  - Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for blaFIM-1.
  - Add the extracted DNA template.
  - Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
- Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel. The
  presence of a band of the expected size indicates a positive result for the blaFIM-1 gene.



#### Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive information on the genetic background of FIM-1 producing strains.

- DNA Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
- Sequencing: Sequence the prepared library to generate short-read sequencing data.
- Bioinformatic Analysis:
  - Quality Control: Assess the quality of the raw sequencing reads.
  - De Novo Assembly: Assemble the reads to reconstruct the bacterial genome.
  - o Gene Annotation: Identify and annotate genes within the assembled genome.
  - Resistance Gene Identification: Use bioinformatics tools such as ResFinder or the Comprehensive Antibiotic Resistance Database (CARD) to screen the genome for the presence of blaFIM-1 and other antibiotic resistance genes.
  - Mobile Genetic Element Analysis: Identify and characterize integrative and conjugative elements (ICEs) and other mobile genetic elements associated with blaFIM-1.
  - Multilocus Sequence Typing (MLST): Determine the sequence type (ST) of the isolate.

# Mandatory Visualizations Diagram 1: Experimental Workflow for Identification of FIM-1 Producing Bacteria





Click to download full resolution via product page

Caption: Workflow for the identification and characterization of FIM-1 producing bacteria.



#### **Diagram 2: Genetic Context of blaFIM-1**



Click to download full resolution via product page

Caption: Schematic of the genetic environment of the blaFIM-1 gene.

#### Conclusion

The epidemiology of FIM-1 producing bacterial strains is characterized by their rarity and, to date, a limited geographical and species distribution, being primarily found in P. aeruginosa ST235 in Italy. The location of the blaFIM-1 gene on an integrative and conjugative element on the chromosome highlights the potential for this resistance determinant to be mobilized and spread to other bacteria. The multidrug-resistant nature of FIM-1 producing isolates underscores the clinical challenge they present. Continuous surveillance and molecular characterization are essential to monitor for the emergence and dissemination of these and other novel carbapenemase-producing strains to inform infection control practices and guide the development of new therapeutic strategies. Further research is needed to understand the full extent of the prevalence of FIM-1 and the factors contributing to its emergence and potential for spread.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa producing FIM-1-metallo-β-lactamase: emergence and cross-transmission in a long-term acute care rehabilitation hospital PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa producing FIM-1-metallo-β-lactamase: emergence and crosstransmission in a long-term acute care rehabilitation hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevalence of metallo-β-lactamase-encoding genes among carbapenem-resistant Pseudomonas aeruginosa strains isolated from burn patients in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Current Burden of Carbapenemases: Review of Significant Properties and Dissemination among Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Epidemiology of FIM-1 Producing Bacterial Strains: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131896#epidemiology-of-fim-1-producing-bacterial-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com